N-[[5-Bromo-1-(dimethylaminomethyl)-2-oxo-indol-3-ylidene]amino]-4-methoxy-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~1~-{5-BROMO-1-[(DIMETHYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-4-METHOXYBENZOHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of N’~1~-{5-BROMO-1-[(DIMETHYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-4-METHOXYBENZOHYDRAZIDE involves several steps. One common synthetic route includes the reaction of 5-bromo-1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indole-3-ylidene with 4-methoxybenzohydrazide under specific reaction conditions . The reaction typically requires a solvent such as ethanol or methanol and may involve heating to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N’~1~-{5-BROMO-1-[(DIMETHYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-4-METHOXYBENZOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form new derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N’~1~-{5-BROMO-1-[(DIMETHYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-4-METHOXYBENZOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential in biological studies, particularly in the investigation of its interactions with biological macromolecules.
Industry: The compound may be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N’~1~-{5-BROMO-1-[(DIMETHYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-4-METHOXYBENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N’~1~-{5-BROMO-1-[(DIMETHYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-4-METHOXYBENZOHYDRAZIDE can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with various biological activities.
Indomethacin: A nonsteroidal anti-inflammatory drug.
Tryptophan: An essential amino acid with various physiological roles.
The uniqueness of N’~1~-{5-BROMO-1-[(DIMETHYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-4-METHOXYBENZOHYDRAZIDE lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
6061-24-1 |
---|---|
Molecular Formula |
C19H19BrN4O3 |
Molecular Weight |
431.3 g/mol |
IUPAC Name |
N-[5-bromo-1-[(dimethylamino)methyl]-2-hydroxyindol-3-yl]imino-4-methoxybenzamide |
InChI |
InChI=1S/C19H19BrN4O3/c1-23(2)11-24-16-9-6-13(20)10-15(16)17(19(24)26)21-22-18(25)12-4-7-14(27-3)8-5-12/h4-10,26H,11H2,1-3H3 |
InChI Key |
ZNAZXQOKVVCIRT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CN1C2=C(C=C(C=C2)Br)C(=C1O)N=NC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.